2-[(2R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol
Description
Properties
IUPAC Name |
2-[(2R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45O4P/c1-31(2,3)37-29-22(17-12-18-25(29)36-30(37)32(4,5)33)26-27(34-6)23(20-13-8-9-14-20)19-24(28(26)35-7)21-15-10-11-16-21/h12,17-21,30,33H,8-11,13-16H2,1-7H3/t30-,37?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOYNURMAGXWEY-XNAWBMTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol , also known as BaryPhos or ZJ-0186, is a phosphine oxide derivative with significant potential in medicinal chemistry. Its unique structure contributes to its biological activities, making it a subject of interest in various research studies.
- Molecular Formula : C32H45O4P
- Molar Mass : 524.68 g/mol
- CAS Number : 2416226-97-4
- Boiling Point : Approximately 599.6 °C (predicted)
The biological activity of this compound primarily stems from its phosphine oxide functionality, which can interact with various biological targets. Research indicates that compounds like BaryPhos may exhibit antioxidant properties , modulating oxidative stress in cells. This is particularly relevant in the context of cancer research, where oxidative stress plays a crucial role in tumorigenesis.
Antioxidant Activity
Studies have shown that BaryPhos can scavenge free radicals and reduce oxidative stress markers in vitro. This activity was assessed using various assays measuring the reduction of reactive oxygen species (ROS) levels in cell cultures.
Anti-cancer Properties
Research has indicated that BaryPhos may inhibit the proliferation of certain cancer cell lines. In a study involving breast cancer cells, treatment with BaryPhos resulted in a significant decrease in cell viability, attributed to its ability to induce apoptosis and cell cycle arrest.
Enzyme Inhibition
BaryPhos has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and metastasis.
Study 1: Antioxidant Efficacy
In a controlled laboratory setting, BaryPhos was administered to human fibroblast cells exposed to oxidative stress. The results demonstrated:
- A 30% reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.
- An increase in glutathione levels by 25% , indicating enhanced cellular antioxidant capacity.
Study 2: Anti-cancer Activity
A study conducted on MCF-7 breast cancer cells revealed:
- A dose-dependent decrease in cell viability with IC50 values around 15 µM .
- Flow cytometry analysis showed an increase in early apoptotic cells by 40% after treatment with 20 µM BaryPhos.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C32H45O4P |
| Molar Mass | 524.68 g/mol |
| CAS Number | 2416226-97-4 |
| Boiling Point | 599.6 °C (predicted) |
| Antioxidant Activity | 30% reduction in MDA |
| IC50 (Cancer Cell Viability) | ~15 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on common features of benzoxaphospholes and related organophosphorus compounds.
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Modulation :
- The tert-butyl and dicyclopentyl groups in the target compound enhance steric bulk compared to simpler phosphine oxides (e.g., triphenylphosphine oxide). This likely improves enantioselectivity in catalytic applications, similar to chiral phosphoric acids .
- Methoxy groups at the 2,6-positions of the phenyl ring may donate electron density, stabilizing transition states in catalytic cycles.
Crystallographic Challenges :
- Bulky substituents complicate X-ray refinement. SHELXL’s robust handling of disordered moieties and high-resolution data is critical for resolving such structures .
- In contrast, smaller phosphine oxides (e.g., trimethylphosphine oxide) require less computational effort during refinement.
Comparison with Chiral Phosphoric Acids :
- While chiral phosphoric acids (e.g., TRIP) dominate asymmetric catalysis, benzoxaphospholes offer a phosphorus-based chiral center instead of a binaphthyl scaffold. This difference may influence substrate binding modes and catalytic efficiency.
Preparation Methods
Formation of the Benzoxaphosphole Core
The benzoxaphosphole core is a critical structural component of the target compound. Studies on analogous 1,3-benzoxaphospholes suggest that ring formation typically involves cyclization reactions between phosphorus-containing precursors and aromatic aldehydes or ketones. For instance, the Kabachnik–Fields reaction—a three-component reaction involving aldehydes, amines, and phosphites—has been successfully employed to synthesize benzofused phospha-γ-lactones. Adapting this methodology, the benzoxaphosphole ring in the target compound could be constructed via a reaction between a substituted 2-hydroxybenzaldehyde derivative, a phosphorus source (e.g., diphenyl phosphite), and a tert-butylamine analog under reflux conditions.
Key steps include:
-
Condensation : The aldehyde group of 2-hydroxy-3,5-dicyclopentyl-2,6-dimethoxybenzaldehyde reacts with a phosphorus source to form a phosphorylated intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the phosphorus center facilitates ring closure, forming the benzoxaphosphole skeleton.
Stereochemical Control
The (2R,3R) configuration necessitates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis could be employed:
-
Chiral Ligands : Palladium catalysts with chiral ligands, such as [1,1'-bis(diphenylphosphino)ferrocene] (dppf), have been used in analogous reactions to control stereochemistry.
-
Kinetic Resolution : Selective crystallization or enzymatic resolution may purify the desired enantiomer post-synthesis.
Optimization of Reaction Conditions
Catalysts and Ligands
Transition-metal catalysts are critical for cross-coupling and cyclization steps:
Solvent Systems
Polar aprotic solvents enhance reaction efficiency:
Temperature and Time
Purification and Characterization
Isolation Techniques
Spectroscopic Data
| Characterization Method | Key Data |
|---|---|
| ¹H NMR | δ 1.33 (s, 12H, tert-butyl), 3.72 (s, 6H, OCH₃), 7.93 (s, 1H, aromatic) |
| ³¹P NMR | δ 25–30 ppm (phosphorus in oxaphosphole) |
Q & A
Basic: What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organophosphorus chemistry. A common approach includes:
- Phosphorylation : Introducing the benzoxaphosphol ring via cyclization of a diol intermediate with phosphorus trichloride or oxychloride under anhydrous conditions.
- Stereochemical control : The (2R)-configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed reductive cyclization (similar to methods in ) can enforce stereoselectivity.
- Protection/deprotection : tert-Butyl and cyclopentyl groups are introduced via Friedel-Crafts alkylation or Grignard reactions, with methoxy groups added using methyl iodide in the presence of a base (e.g., NaH/THF, as in ) .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the final product .
Basic: How is the stereochemistry at the 2R position confirmed?
- X-ray crystallography : Single-crystal analysis provides definitive proof of the (2R)-configuration .
- Chiral HPLC : Using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection to compare retention times against racemic mixtures .
- Optical rotation : Measured polarimetry ([α]D) values are cross-referenced with literature data for similar benzoxaphosphol derivatives.
Basic: What analytical techniques are used for structural characterization?
- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR (e.g., ³¹P NMR for the benzoxaphosphol ring, δ ~0–30 ppm) .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to confirm molecular mass .
- FT-IR : Key peaks include P-O-C (∼950 cm⁻¹) and phenolic O-H (∼3200 cm⁻¹) .
Advanced: How can researchers optimize reaction yields in the final cyclization step?
- Catalyst screening : Test palladium complexes (e.g., Pd(OAc)₂ with ligands like XPhos) for reductive cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to stabilize intermediates .
- Temperature gradients : Perform kinetic studies to identify ideal reaction temperatures (e.g., 60–80°C for cyclization) .
- In situ monitoring : Use LC-MS to track intermediate formation and adjust reagent stoichiometry .
Advanced: How to resolve discrepancies in reported NMR data for this compound?
- Standardized conditions : Ensure consistent solvent (e.g., CDCl₃), temperature (25°C), and internal standards (TMS) .
- Paramagnetic filtering : Use deuterated solvents and degas samples to eliminate oxygen-induced shifts .
- Comparative analysis : Cross-validate with computational methods (DFT calculations for expected chemical shifts).
Advanced: What strategies assess environmental persistence or toxicity?
- Aquatic toxicity testing : Follow OECD Guidelines 201/202 for acute/chronic effects on Daphnia magna or algae, referencing methods for structurally related phosphates (e.g., tert-butylphenyl diphenyl phosphate in ).
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge.
- Bioaccumulation potential : Calculate log Kow via shake-flask experiments and compare to regulatory thresholds (e.g., REACH criteria).
Advanced: How to evaluate photostability under varying pH and light conditions?
- Photolysis chambers : Expose the compound to UV-A/B light (300–400 nm) in buffered solutions (pH 4–10) .
- LC-UV/MS analysis : Monitor degradation products (e.g., demethylation or ring-opening derivatives) over time .
- Quenching experiments : Add radical scavengers (e.g., NaN₃ for singlet oxygen) to identify degradation pathways .
Advanced: What computational methods predict reactivity of the benzoxaphosphol ring?
- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate solvent interactions to assess steric effects from tert-butyl and cyclopentyl groups.
- Docking studies : Investigate binding affinity with biological targets (e.g., enzymes in oxidative stress pathways) .
Basic: What safety precautions are required during synthesis?
- Handling air-sensitive reagents : Use Schlenk lines or gloveboxes for steps involving NaH or phosphorus chlorides .
- Toxicity mitigation : Wear PPE (gloves, goggles) due to potential irritancy of phenolic intermediates (refer to Safety Data Sheets in ) .
- Waste disposal : Neutralize acidic/basic waste and segregate halogenated by-products .
Advanced: How to design a stability-indicating assay for this compound?
- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and oxidizers (H₂O₂) to generate degradation products .
- HPLC-DAD/ELSD : Develop a gradient method (C18 column, acetonitrile/water + 0.1% formic acid) to resolve parent compound and impurities .
- Validation : Assess linearity (R² >0.99), LOD/LOQ, and recovery rates per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
